3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine
Description
3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine is a tertiary amine featuring a piperidine ring linked via a propylamine chain to a pyridin-2-ylmethyl group. The piperidine and pyridine moieties are common pharmacophores in drug design due to their ability to modulate target binding and pharmacokinetic properties .
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-piperidin-1-yl-N-(pyridin-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C14H23N3/c1-4-10-17(11-5-1)12-6-8-15-13-14-7-2-3-9-16-14/h2-3,7,9,15H,1,4-6,8,10-13H2 |
InChI Key |
GSORIQZEYJWZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Propan-1-amine Chain: The propan-1-amine chain can be introduced via nucleophilic substitution reactions, where a halogenated propan-1-amine reacts with the piperidine ring.
Introduction of the Pyridine Ring: The pyridine ring can be attached through a variety of methods, including cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its interactions with biological targets, such as enzymes or receptors.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Yield : Substituent bulkiness and steric effects significantly impact yields. For example, 7j (3-methylpiperidin-1-yl) achieved 80% yield, while 7h (unmodified piperidine) yielded only 27% .
- Purity : Most analogs exhibit >95% purity due to optimized chromatographic purification (e.g., automated flash chromatography in ) .
Antiviral Activity:
- HIV-1 Inhibition : Compound 8{5,3} (EC50 = 0.8 μM) demonstrated moderate anti-HIV activity, with cytotoxicity (CC50 > 100 μM) linked to its 2-methylpiperidinyl group, which may enhance membrane permeability .
- HCV Inhibition : Analogs like 7h and 7i showed potency against HCV entry, with 7i’s cis-2,6-dimethylpiperidine group improving target engagement over unmodified piperidine .
Enzyme Inhibition:
SAR Insights :
Pharmacokinetic and Toxicity Profiles
- Cytotoxicity: Compounds with morpholino or pyrrolidinyl substituents () showed lower cytotoxicity (CC50 > 100 μM) compared to piperidine analogs, likely due to reduced basicity .
- Brain Exposure : Pyridine-containing analogs (e.g., OCM-33) exhibited favorable blood-brain barrier penetration, a critical factor for CNS-targeted therapies .
Biological Activity
3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine, a compound featuring a piperidinyl moiety and a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular structure includes a piperidine ring and a pyridine derivative, which are crucial for its interaction with biological targets.
Antibacterial Activity
Research has demonstrated that derivatives of piperidine and pyridine possess significant antibacterial properties. In vitro studies have shown that compounds similar to 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | MIC (µg/mL) | Active Against |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | <0.001 | Pseudomonas aeruginosa |
These findings suggest that modifications in the side chains of piperidine derivatives can enhance their antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Studies indicate that certain derivatives have shown potent antifungal effects with minimum inhibitory concentration (MIC) values below 1 µg/mL against various fungal pathogens .
Case Study: Antifungal Efficacy
A study reported that a related compound demonstrated complete inhibition of fungal growth within 8 hours of treatment at concentrations as low as 0.5 µg/mL. This rapid action highlights the potential application of such compounds in treating fungal infections .
Anticancer Properties
Emerging research indicates that compounds with similar structures may possess anticancer activities. For instance, derivatives of pyridine and piperidine have been investigated for their effects on cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7.
Table 2: Anticancer Activity Against Cell Lines
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 6.25 | MDA-MB-231 |
| Compound E | 8.00 | MCF-7 |
These compounds exhibited varying degrees of cytotoxicity, suggesting that structural modifications can significantly influence their anticancer potential .
The biological activity of 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Some derivatives may disrupt fungal cell membranes, leading to cell lysis.
- Cell Cycle Arrest : In cancer cells, these compounds can induce apoptosis by interfering with cell cycle progression.
Q & A
Q. What are the standard synthetic routes and purification methods for 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a method analogous to involves dissolving precursors in polar solvents (e.g., dimethyl sulfoxide), followed by heating with catalysts like cesium carbonate and copper(I) bromide. Reaction optimization includes controlling temperature (e.g., 35°C for 48 hours) and stoichiometric ratios of amines and carbonyl intermediates. Purification often employs liquid-liquid extraction (e.g., dichloromethane/water) and chromatographic techniques (e.g., gradient elution with ethyl acetate/hexane) . Final characterization requires NMR (¹H/¹³C), HRMS, and elemental analysis to confirm structure and purity .
Q. How is 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine characterized, and what analytical methods are essential?
Key characterization includes:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., pyridine ring protons at δ 8.8–7.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- Infrared Spectroscopy (IR) : For functional group identification (e.g., amine N-H stretches near 3300 cm⁻¹) .
- Chromatographic Purity : HPLC or TLC to ensure ≥95% purity .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use respiratory protection (e.g., P95 respirators), nitrile gloves, and chemical-resistant lab coats .
- Environmental Controls : Avoid drainage release; use fume hoods to minimize inhalation risks .
- Toxicity Mitigation : Classified under GHS Category 3 for acute oral toxicity. Implement protocols for spills (e.g., dry powder/CO₂ extinguishers) and first aid (e.g., eye rinsing for 15 minutes) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (30–60°C), solvent polarity (DMSO vs. DMF), and catalyst loading (0.5–5 mol% CuBr) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediate formation and optimize reaction time .
- Byproduct Analysis : Employ LC-MS to detect impurities (e.g., unreacted pyridine intermediates) and adjust stoichiometry or purification steps .
Q. How can researchers address inconsistencies in reported physicochemical or toxicological data?
- Data Validation : Cross-reference multiple sources (e.g., PubChem, EPA DSSTox) for properties like logP or melting point. For example, notes gaps in acute toxicity data, necessitating in vitro assays (e.g., Ames test for mutagenicity) .
- Experimental Replication : Conduct independent measurements (e.g., differential scanning calorimetry for thermal stability) to resolve discrepancies in decomposition temperatures .
Q. What methodological strategies resolve contradictions in toxicological classifications?
- In Silico Modeling : Use QSAR tools to predict toxicity endpoints (e.g., LD50) when empirical data are conflicting .
- In Vivo/In Vitro Testing : Perform tiered assays, starting with zebrafish embryo toxicity (FET) for acute aquatic toxicity (GHS Category 1) and progressing to rodent studies for chronic exposure risks .
- Literature Meta-Analysis : Compare hazard classifications across jurisdictions (e.g., IARC vs. OSHA) to identify consensus or regulatory gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
